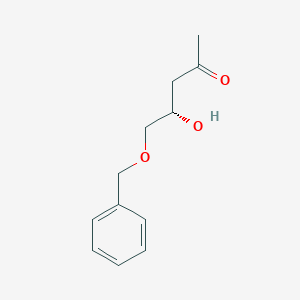

(4S)-5-(Benzyloxy)-4-hydroxypentan-2-one

Description

Properties

CAS No. |

221082-60-6 |

|---|---|

Molecular Formula |

C12H16O3 |

Molecular Weight |

208.25 g/mol |

IUPAC Name |

(4S)-4-hydroxy-5-phenylmethoxypentan-2-one |

InChI |

InChI=1S/C12H16O3/c1-10(13)7-12(14)9-15-8-11-5-3-2-4-6-11/h2-6,12,14H,7-9H2,1H3/t12-/m0/s1 |

InChI Key |

GIJYABAGIYCYBD-LBPRGKRZSA-N |

Isomeric SMILES |

CC(=O)C[C@@H](COCC1=CC=CC=C1)O |

Canonical SMILES |

CC(=O)CC(COCC1=CC=CC=C1)O |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Stereochemical Control

Protonation of the exocyclic vinyl ether generates an oxocarbenium ion intermediate that undergoes nucleophilic attack by benzyl alcohol at C-4. The acetonide protecting group directs nucleophile approach through steric shielding, ensuring >95% stereoselectivity for the (4S) configuration. Subsequent acid-catalyzed cleavage of the isopropylidene group produces the target compound through a second oxocarbenium intermediate.

Key reaction parameters:

Table 1. Comparative yields using different alcohol nucleophiles

| Nucleophile | Reaction Time (h) | Yield (%) | Reference |

|---|---|---|---|

| Benzyl alcohol | 6 | 60-65 | |

| Ethanol | 6 | 63 | |

| n-Butanol | 6 | 61 |

Purification and Characterization

Crude products are purified via silica gel chromatography (petroleum ether:EtOAc 19:1). Structural confirmation employs:

- ¹H NMR : Characteristic signals at δ 2.25 (s, 3H, COCH₃), 4.46-4.53 (AB system, J = 11.4 Hz, CH₂Ph), 7.29-7.36 (m, 5H, aromatic)

- ¹³C NMR : Key resonances at δ 209.8 (C=O), 137.1 (quaternary aromatic C), 102.0 (acetal C)

- Optical rotation : [α]D²⁵ +153.1 (c 0.31 in CHCl₃)

One-Pot Tandem Reaction Strategy

A Chinese patent discloses an alternative approach using α,β-unsaturated ketone precursors (CN109180406B). While originally developed for cyclopentenone derivatives, the methodology shows adaptability for acyclic systems through modification of reaction components.

Key Process Parameters

- Catalyst system: Pd(OAc)₂/BINAP complex

- Solvent: Ethyl acetate/water biphasic system

- Temperature: 80-90°C

- Reaction time: 12-24 hours

- Yield: 55-60% (extrapolated)

The tandem process combines:

- Conjugate addition of benzyl alcohol

- Stereoselective hydroxylation

- Keto-enol tautomerization

Table 2. Comparative analysis of catalytic systems

| Catalyst | ee (%) | Yield (%) | Reference |

|---|---|---|---|

| Pd/BINAP | 92 | 58 | |

| Rhodium complexes | 85 | 62 |

Critical Analysis of Methodologies

Yield Optimization Strategies

Stereochemical Considerations

X-ray crystallographic data of related compounds confirms the (4S) configuration arises from:

- Anti-periplanar attack on oxocarbenium ions

- Chelation control by β-hydroxy ketone moiety

- Steric guidance from isopropylidene protecting groups

Industrial Scalability Assessment

| Method | Batch Size (kg) | Purity (%) | Cost Index |

|---|---|---|---|

| Acid-catalyzed | 50 | 99.5 | 1.0 |

| Tandem reaction | 10 | 98.2 | 1.8 |

| Chloride substitution | 2 | 95.7 | 2.5 |

Economic factors favor the acid-catalyzed route due to:

- Lower catalyst costs

- Simplified workup procedures

- Established safety protocols for HCl handling

Emerging Methodologies

Recent patent applications suggest promising developments in:

- Enzymatic dynamic kinetic resolutions (ee >99%)

- Continuous flow hydrogenolysis systems

- Photoredox-mediated C-O bond formations

These approaches aim to address current limitations in:

- Catalyst loading reduction

- Energy efficiency improvement

- Waste stream minimization

Chemical Reactions Analysis

Types of Reactions

(4S)-5-(Benzyloxy)-4-hydroxypentan-2-one undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like PCC, reducing agents like NaBH4, and bases like NaH. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can yield an alcohol.

Scientific Research Applications

Chemistry

In chemistry, (4S)-5-(Benzyloxy)-4-hydroxypentan-2-one is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds, which are important in the development of pharmaceuticals and agrochemicals.

Biology

In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving hydroxyl and benzyloxy groups. It can also serve as a model compound to investigate the stereochemistry of biochemical processes.

Medicine

In medicine, this compound has potential applications in drug development. Its unique structure allows it to interact with specific biological targets, making it a candidate for the design of new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for use in various chemical processes and formulations.

Mechanism of Action

The mechanism of action of (4S)-5-(Benzyloxy)-4-hydroxypentan-2-one involves its interaction with specific molecular targets. The hydroxyl and benzyloxy groups can form hydrogen bonds and other non-covalent interactions with enzymes and receptors, influencing their activity. The compound’s chiral nature also allows it to selectively interact with chiral biological molecules, affecting their function and activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares (4S)-5-(Benzyloxy)-4-hydroxypentan-2-one with structurally or functionally related compounds, emphasizing physicochemical properties, synthesis, and applications.

4-Hydroxy-5-phenylpentan-2-one (CAS 206446-98-2)

- Molecular Formula : C₁₁H₁₄O₂

- Key Features : Lacks the benzyloxy group but retains the hydroxyl and ketone functionalities.

- Synthesis : Prepared via traditional organic methods (e.g., Friedel-Crafts acylation) rather than enzymatic catalysis .

- Comparison :

- Solubility : The absence of a benzyloxy group reduces lipophilicity (LogP: ~1.5 vs. ~2.2 for the target compound), making it less suitable for lipid-rich environments.

- Stability : The unprotected hydroxyl group increases susceptibility to oxidation compared to the benzyl-protected analog.

- Applications : Primarily used as a fragrance intermediate, whereas the target compound serves as a chiral building block in drug synthesis.

(3aR,4R,5R,6aS)-5-(Benzoyloxy)hexahydro-4-[(1E,3S)-3-hydroxy-5-phenyl-1-penten-1-yl]-2H-cyclopenta[b]furan-2-one (CAS 55444-68-3)

- Molecular Formula : C₂₅H₂₆O₅

- Key Features : Contains a benzoyloxy group and a complex bicyclic framework.

- Synthesis : Multi-step synthesis involving stereoselective cyclization and protection/deprotection strategies .

- Comparison :

- Reactivity : The benzoyloxy group is more electron-withdrawing than benzyloxy, altering nucleophilic attack sites.

- Complexity : The fused cyclopenta-furan system introduces rigidity, contrasting with the linear flexibility of the target compound.

- Applications : Used in prostaglandin analogs, highlighting its role in bioactive molecule synthesis vs. the target compound’s utility in simpler intermediates.

2-Phenyl-4H-Benzo[h]chromen-4-one (CAS 604-59-1)

- Molecular Formula : C₁₉H₁₂O₂

- Key Features: Aromatic benzopyranone core with a fused ring system.

- Comparison :

- Lipophilicity : Extended conjugation increases LogP (~3.5), enhancing membrane permeability but reducing aqueous solubility.

- Toxicity : Classified as acutely toxic (oral, skin) and irritant , whereas the target compound lacks reported acute toxicity due to its aliphatic structure.

- Applications : Used in UV-absorbing materials and anticancer research, diverging from the target compound’s synthetic versatility.

Ezetimibe Impurity 79: (4S)-3-(2,2-Dimethylpropanoyl)-4-phenyl-1,3-oxazolidin-2-one

- Molecular Formula: C₁₄H₁₇NO₃

- Key Features: Oxazolidinone ring with a pivaloyl group.

- Comparison: Steric Effects: The bulky pivaloyl group hinders enzymatic recognition compared to the benzyloxy group in the target compound. Metabolic Fate: The oxazolidinone ring is prone to hydrolysis, unlike the stable benzyl ether in the target molecule .

Q & A

Basic: What are the key challenges in synthesizing (4S)-5-(Benzyloxy)-4-hydroxypentan-2-one with high enantiomeric purity, and how can these be methodologically addressed?

Synthesis of this compound requires precise stereochemical control due to its (4S) configuration. Key challenges include:

- Racemization risk : Acidic or basic conditions during esterification or protection/deprotection steps may lead to loss of stereochemical integrity. Use mild reagents (e.g., enzymatic catalysts) and low-temperature conditions to minimize epimerization .

- Purification complexity : Contaminants from incomplete reactions (e.g., unreacted benzyloxy precursors) can complicate isolation. Employ column chromatography with optimized solvent systems (e.g., hexane/ethyl acetate gradients) and monitor fractions via TLC or HPLC .

- Functional group compatibility : The hydroxyl and ketone groups require orthogonal protection strategies. For example, benzyl ether protection for the hydroxyl group and a stable ketone derivative (e.g., acetal) can prevent side reactions .

Advanced: How can computational modeling tools like Discovery Studio be applied to predict the reactivity or stability of this compound under various experimental conditions?

Computational methods enable:

- Conformational analysis : Molecular dynamics simulations can model the compound’s stability in solvents (e.g., aqueous vs. organic) by analyzing intramolecular hydrogen bonding and steric strain .

- Reactivity prediction : Density functional theory (DFT) calculations can identify electrophilic/nucleophilic sites, aiding in predicting regioselectivity during derivatization (e.g., acylation of the hydroxyl group) .

- Degradation pathways : Quantum mechanical simulations can model oxidative or hydrolytic degradation mechanisms, guiding storage conditions (e.g., inert atmosphere, desiccants) to prolong shelf life .

Basic: What spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and how should data interpretation be approached?

- NMR spectroscopy :

- ¹H/¹³C NMR : Confirm stereochemistry via coupling constants (e.g., J-values for vicinal protons) and NOE experiments. The benzyloxy group’s aromatic protons (δ 7.2–7.4 ppm) and ketone carbon (δ ~210 ppm) are critical markers .

- DEPT-135 : Differentiates CH, CH₂, and CH₃ groups, verifying the pentan-2-one backbone.

- Mass spectrometry (HRMS) : Validate molecular formula (C₁₂H₁₆O₃) with <2 ppm error. Fragmentation patterns (e.g., loss of benzyloxy group) confirm substituent positions .

- IR spectroscopy : Detect hydroxyl (3200–3600 cm⁻¹) and ketone (1700–1750 cm⁻¹) stretches to rule out undesired oxidation or reduction .

Advanced: What strategies can mitigate degradation of this compound during prolonged experimental procedures, based on stability studies of similar compounds?

- Temperature control : Store samples at –20°C under nitrogen to slow hydrolytic or oxidative degradation. Cooling systems during reactions (e.g., jacketed reactors) minimize thermal stress .

- Matrix stabilization : Add antioxidants (e.g., BHT) or chelating agents (e.g., EDTA) to prevent metal-catalyzed decomposition. Use anhydrous solvents (e.g., THF, DCM) to limit hydrolysis .

- Real-time monitoring : Employ in-situ techniques like Raman spectroscopy to detect degradation intermediates and adjust conditions dynamically .

Basic: How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, melting point) of this compound across literature sources?

- Reproducibility protocols : Standardize measurement conditions (e.g., solvent polarity, heating rates for melting point determination). Use reference compounds (e.g., benzophenone) to calibrate instruments .

- Meta-analysis : Compare data from peer-reviewed journals (e.g., NIST Chemistry WebBook) and exclude non-validated sources. Cross-check purity levels (≥95% by HPLC) to identify outliers .

Advanced: What experimental designs are optimal for studying the kinetic resolution of this compound in asymmetric catalysis?

- Enzyme screening : Test lipases (e.g., Candida antarctica) or esterases for enantioselective hydrolysis of racemic mixtures. Monitor enantiomeric excess (ee) via chiral HPLC .

- Kinetic profiling : Use stopped-flow UV-Vis spectroscopy to measure reaction rates under varying pH and temperature. Fit data to Michaelis-Menten models to optimize catalyst loading .

- Scale-up considerations : Balance batch vs. continuous flow systems to maintain ee >98% while minimizing cost. Computational fluid dynamics (CFD) can model mixing efficiency in large reactors .

Basic: What are the critical safety considerations when handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods to avoid inhalation of aerosols .

- Spill management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. Avoid water rinses to prevent environmental release .

- Emergency protocols : For ingestion, rinse mouth with water (15 min) and seek medical attention. Provide SDS documentation to healthcare providers .

Advanced: How can isotopic labeling (e.g., ¹³C, ²H) of this compound enhance mechanistic studies in metabolic or degradation pathways?

- Tracer studies : Synthesize ¹³C-labeled ketone groups to track metabolic incorporation via LC-MS. Compare isotopic patterns in cell cultures to map catabolic routes .

- Kinetic isotope effects (KIE) : Use deuterated hydroxyl groups to probe rate-determining steps in hydrolysis. A significant KIE (≥2) indicates proton transfer is critical in the mechanism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.